(3,5-Diacetyloxy-4-fluoranyl-oxolan-2-yl)methyl ethanoate
Overview
Description
(3,5-Diacetyloxy-4-fluoranyl-oxolan-2-yl)methyl ethanoate is a useful research compound. Its molecular formula is C11H15FO7 and its molecular weight is 278.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
(3,5-Diacetyloxy-4-fluoranyl-oxolan-2-yl)methyl ethanoate has been studied in the context of organic synthesis and structural analysis. For instance, research has explored the synthesis of compounds like dimethyl 3‐perfluoroalkyl‐4‐(3‐oxo‐2‐triphenyl‐phosphoranylidenbutanylidene)‐pent‐2‐enedioate and its cyclization, revealing insights into reaction mechanisms and molecular structures (Wei‐Yu Ding et al., 2010). This research is essential for understanding the chemical properties and potential applications of such compounds in various fields, including material science and pharmaceuticals.
Chemo- and Regioselective Reactions
The compound has also been a subject in studies focusing on chemo- and regioselective reactions. One study details the synthesis of methyl 3-acetoxy-2-(l,3-dithiolane-2-ylidene)but-3-enoate derivatives through the chemo- and regioselective addition of carboxylic acids to alkylthio-activated terminal alkynes (Yu‐Long Zhao et al., 2006). Such studies contribute to the broader understanding of selective synthetic methods in organic chemistry, which can be crucial for the development of specific pharmaceuticals and materials.
Photo-Luminescent Properties
Research into the photo-luminescent properties of related compounds is another area of interest. A study on the synthesis and mesomorphic behavior of 1,3,4-oxadiazole derivatives, including cholesteryl and methyl benzoates, highlighted their potential in applications like display technologies due to their photoluminescence (Jie Han et al., 2010). This indicates a potential avenue for research involving this compound in the field of optoelectronics.
Corrosion Inhibition
There's also interest in exploring these compounds for their potential in applications like corrosion inhibition. A theoretical study on the synthesis of related esters showed potential for applications in preventing corrosion of metals in acidic environments (N. Arrousse et al., 2021). This research could lead to practical applications in industrial maintenance and materials science.
Properties
IUPAC Name |
(3,5-diacetyloxy-4-fluorooxolan-2-yl)methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO7/c1-5(13)16-4-8-10(17-6(2)14)9(12)11(19-8)18-7(3)15/h8-11H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHDSMRRCLJPJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)F)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633999 | |
Record name | 1,3,5-Tri-O-acetyl-2-deoxy-2-fluoropentofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
444586-86-1 | |
Record name | 1,3,5-Tri-O-acetyl-2-deoxy-2-fluoropentofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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